N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H8BrNO3S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(2-bromo-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,1H3 |
InChI Key |
JRDPLOGJEZYQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide typically involves the bromination of 3-hydroxyaniline followed by sulfonation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonation. The reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and sulfonation steps, with additional purification stages to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Amines or thiols derivatives
Scientific Research Applications
N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-hydroxyphenyl)methanesulfonamide
- N-(2-Iodo-3-hydroxyphenyl)methanesulfonamide
- N-(2-Fluoro-3-hydroxyphenyl)methanesulfonamide
Uniqueness
N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
